(E)-3-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide
Description
(E)-3-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide (CAS: 1421586-85-7) is an acrylamide derivative featuring dual furan-2-yl substituents and a hydroxypropyl linker. Its molecular formula is C₁₄H₁₅NO₄ (MW: 261.27 g/mol) . The compound’s structure includes:
- Acrylamide backbone: A conjugated α,β-unsaturated carbonyl system.
- Furan-2-yl groups: Aromatic heterocycles at both the acrylamide β-position and the hydroxypropyl side chain.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESCILJFHQGQK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, a compound characterized by its furan rings and hydroxypropyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 261.27 g/mol
- CAS Number : 1421586-85-7
Antinociceptive Effects
Research indicates that derivatives of this compound exhibit significant antinociceptive properties. A study involving DM490, a structural analog, demonstrated that it could alleviate pain in a mouse model of neuropathic pain induced by oxaliplatin. The antinociceptive activity was linked to modulation of the α7 nicotinic acetylcholine receptor (nAChR), suggesting that similar mechanisms may be present in this compound .
Anxiolytic Activity
Another study highlighted the anxiolytic-like effects of related compounds at specific dosages. The compound's interaction with α7 nAChRs was crucial in mediating these effects, indicating a potential therapeutic application in anxiety disorders . The findings suggest that chronic administration enhances efficacy, which may be relevant for long-term treatment strategies.
Antimicrobial and Antifungal Properties
The compound has been investigated for antimicrobial and antifungal activities. Its unique structure allows it to interact with various biological targets, potentially disrupting microbial cell metabolism or growth pathways. These properties make it a candidate for further exploration in infectious disease treatment .
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity:
- Interaction with Nicotinic Receptors : The compound likely binds to α7 nAChRs, influencing neurotransmitter release and neuronal excitability, which is crucial in pain perception and anxiety modulation.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways in pathogens, leading to reduced viability and growth.
Research Findings and Case Studies
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide is a research compound with the molecular formula and a molecular weight of 261.277. It typically has a purity of 95%.
Scientific Research Applications
This compound is characterized by furan rings and a hydroxypropyl group, which has led to research into its potential biological activities.
Pharmacological Properties
- Antinociceptive Effects: Research suggests that derivatives of this compound may have antinociceptive properties. Studies on structural analogs like DM490 have shown pain alleviation in mouse models of neuropathic pain, potentially through modulation of the α7 nicotinic acetylcholine receptor (nAChR).
- Anxiolytic Activity: Related compounds have demonstrated anxiolytic-like effects, also mediated by interaction with α7 nAChRs, suggesting potential applications in anxiety disorders. Chronic administration of these compounds may enhance their efficacy.
- Antimicrobial and Antifungal Properties: This compound has been explored for its antimicrobial and antifungal activities. Its structure may allow it to interact with biological targets, disrupting microbial cell metabolism or growth pathways, making it a candidate for infectious disease treatment research.
Comparison with Similar Compounds
Structural Analogues with Furan/Thiophene Substitutions
Key Observations :
- Heterocycle Impact : Replacing furan with thiophene (e.g., DM497 vs. DM490) alters electronic properties and receptor interactions. Thiophene’s larger atomic radius and polarizability enhance α7 nAChR antagonism .
- N-Substituent Role : The hydroxypropyl group in the target compound may enhance solubility compared to methyl-p-tolyl (DM490) or sulfamoylphenyl groups.
Antiviral Activity Comparison
The SARS-CoV nsp13 helicase inhibitor [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] demonstrates:
- ATPase Inhibition : IC₅₀ = 2.3 μM (comparable to bananin derivatives).
- Helicase Inhibition : IC₅₀ = 13.0 μM, 4.4-fold less potent than bananin .
In contrast, the target compound’s hydroxypropyl group could improve binding to hydrophilic viral enzyme pockets, though experimental validation is needed.
Neuroactive Compounds: α7 nAChR Modulation
- DM490 : Acts as a positive allosteric modulator (PAM) at α7 nAChR, reducing neuropathic pain in mice (oxaliplatin-induced model) .
- DM497: Antagonizes α7 nAChR and inhibits voltage-gated CaV2.2 channels, showing dual antinociceptive mechanisms . The target compound’s dual furan groups may enhance π-π stacking with aromatic receptor residues, but its lack of a p-tolyl group likely reduces CNS penetration.
Enzyme Inhibitors
- Compound 28 (thiophen-2-yl/morpholinobenzamide): Inhibits Staphylococcus aureus Sortase A, critical for bacterial adhesion .
- Target Compound : The hydroxypropyl linker could mimic natural substrates of bacterial enzymes, though activity remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
